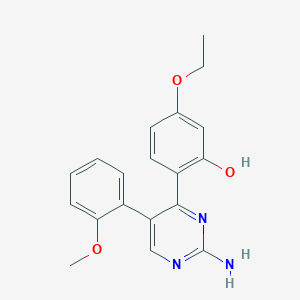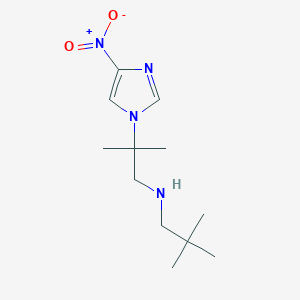
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine-based compound that has a sulfonyl and pyrazole functional group, making it a highly reactive molecule. This compound has shown promising results in various scientific studies, including in the fields of medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body, which can lead to a range of biological effects. This compound has been shown to have a high affinity for certain receptors in the body, which can lead to its potent biological activity.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has also been shown to have anti-tumor and anti-cancer properties, which can help to prevent the growth and spread of cancer cells. Additionally, this compound has been shown to have neuroprotective properties, which can help to protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine in lab experiments is its potent biological activity. This compound has been shown to have a wide range of biological effects, which can make it a useful tool in various scientific studies. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to work with in some experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine. One potential direction is the development of new therapeutic agents based on this compound. This could involve the synthesis of new derivatives of this compound that have enhanced biological activity or reduced toxicity. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Synthesemethoden
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex process that requires the use of specialized equipment and techniques. The most commonly used method for synthesizing this compound is through the reaction of piperidine with a sulfonyl chloride and a pyrazole derivative. This reaction takes place under controlled conditions, and the resulting compound is purified through a series of steps to obtain a highly pure form of the compound.
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential applications in drug discovery and development, as well as in the development of new therapeutic agents for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)25(23,24)14-6-4-13(5-7-14)16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBWLEVKDSDPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


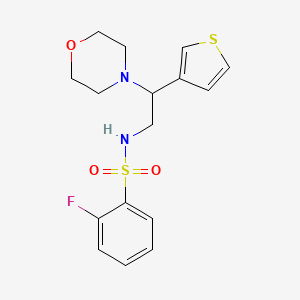
![N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide](/img/structure/B2618940.png)
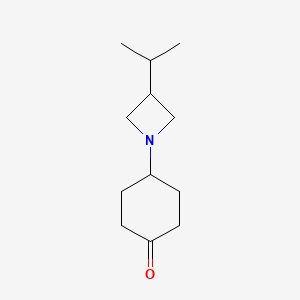
![3-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2618945.png)
![1-Morpholin-4-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2618948.png)
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)
![(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2618951.png)
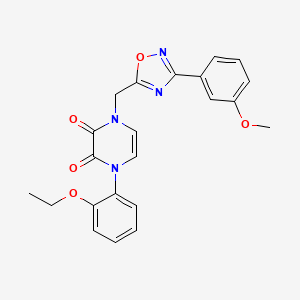
![3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2618953.png)
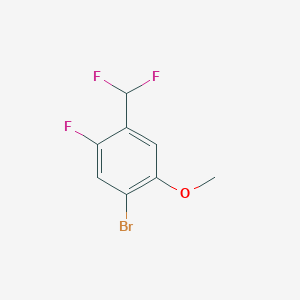
![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)
